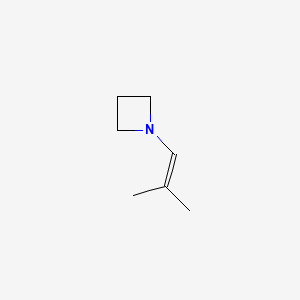
1-Azetidino-isobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Azetidino-isobutene can be achieved through several methods. . This reaction is driven by photochemical conditions and results in the formation of functionalized azetidines. Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Azetidino-isobutene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace the azetidine ring’s substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine derivatives with altered functional groups.
Scientific Research Applications
1-Azetidino-isobutene has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 1-Azetidino-isobutene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The ring strain in the azetidine structure allows for unique reactivity, enabling the compound to participate in various biochemical pathways . This reactivity is often exploited in drug design and development, where the compound’s ability to form stable yet reactive intermediates is advantageous.
Comparison with Similar Compounds
1-Azetidino-isobutene can be compared to other similar compounds such as aziridines and other azetidines. While aziridines also contain a nitrogen atom in a three-membered ring, azetidines have a four-membered ring, which imparts different chemical properties and reactivity . The increased ring strain in azetidines makes them more reactive than aziridines, allowing for a broader range of chemical transformations. Additionally, azetidines are generally more stable and easier to handle than aziridines, making them more suitable for various applications .
Properties
CAS No. |
81156-88-9 |
|---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
1-(2-methylprop-1-enyl)azetidine |
InChI |
InChI=1S/C7H13N/c1-7(2)6-8-4-3-5-8/h6H,3-5H2,1-2H3 |
InChI Key |
MAQZILNLVNBMOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN1CCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[3.2.1]octan-6-amine](/img/structure/B12277446.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12277448.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropan-1-one](/img/structure/B12277456.png)

![7-Chlorobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12277471.png)
![4-[4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12277478.png)
![(S)-[2'-Benzyl-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12277480.png)
![3-[5-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B12277485.png)
![Methyl (S)-2-[(S)-1-Boc-pyrrolidine-2-carboxamido]-3-phenylpropanoate](/img/structure/B12277491.png)
![3-Phenyl-5-{[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazole](/img/structure/B12277503.png)


![(5-phenyl-1H-pyrrol-3-yl) 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B12277517.png)

